2-bromo-N-(3-chloro-2-methylphenyl)butanamide 2-bromo-N-(3-chloro-2-methylphenyl)butanamide
Brand Name: Vulcanchem
CAS No.: 195374-38-0
VCID: VC4342473
InChI: InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15)
SMILES: CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.59

2-bromo-N-(3-chloro-2-methylphenyl)butanamide

CAS No.: 195374-38-0

Cat. No.: VC4342473

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.59

* For research use only. Not for human or veterinary use.

2-bromo-N-(3-chloro-2-methylphenyl)butanamide - 195374-38-0

Specification

CAS No. 195374-38-0
Molecular Formula C11H13BrClNO
Molecular Weight 290.59
IUPAC Name 2-bromo-N-(3-chloro-2-methylphenyl)butanamide
Standard InChI InChI=1S/C11H13BrClNO/c1-3-8(12)11(15)14-10-6-4-5-9(13)7(10)2/h4-6,8H,3H2,1-2H3,(H,14,15)
Standard InChI Key ULVZKBBHUYBRTD-UHFFFAOYSA-N
SMILES CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 2-bromo-N-(3-chloro-2-methylphenyl)butanamide reflects its substitution pattern:

  • Butanamide backbone: A four-carbon chain with an amide functional group.

  • Bromine substituent: Positioned at the second carbon of the butanamide chain.

  • Aromatic ring: A 3-chloro-2-methylphenyl group attached to the amide nitrogen.

Key identifiers include:

  • CAS Registry: 195374-38-0

  • SMILES: CCC(C(=O)NC1=C(C(=CC=C1)Cl)C)Br

  • InChI Key: ULVZKBBHUYBRTD-UHFFFAOYSA-N

Molecular Geometry and Electronic Properties

The compound’s planar amide group and halogenated aromatic ring contribute to its polarity (PSA: 29.1 Ų) and lipophilicity (LogP: 3.5–4.14) . The bromine and chlorine atoms introduce steric and electronic effects, influencing reactivity in substitution and cross-coupling reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves:

  • Acylation of 3-chloro-2-methylaniline:

    3-Chloro-2-methylaniline+2-Bromobutanoyl chlorideBase (e.g., Et3N)2-Bromo-N-(3-chloro-2-methylphenyl)butanamide+HCl\text{3-Chloro-2-methylaniline} + \text{2-Bromobutanoyl chloride} \xrightarrow{\text{Base (e.g., Et}_3\text{N)}} \text{2-Bromo-N-(3-chloro-2-methylphenyl)butanamide} + \text{HCl}

    Reaction conditions: Dichloromethane or THF, 0–25°C, 4–12 hours .

  • Purification: Column chromatography or recrystallization yields >95% purity .

Industrial-Scale Optimization

Industrial protocols emphasize:

  • Cost-effective reagents: Substituting 2-bromobutanoyl chloride with bromine gas in flow reactors .

  • Green chemistry: Solvent recovery systems and catalytic methods to reduce waste .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

2-Bromo-N-(3-chloro-2-methylphenyl)butanamide+NaSH2-Mercapto-N-(3-chloro-2-methylphenyl)butanamide+NaBr\text{2-Bromo-N-(3-chloro-2-methylphenyl)butanamide} + \text{NaSH} \rightarrow \text{2-Mercapto-N-(3-chloro-2-methylphenyl)butanamide} + \text{NaBr}

Conditions: DMF, 60°C, 6 hours.

Reduction and Oxidation

  • Carbonyl reduction: LiAlH₄ reduces the amide to 2-bromo-N-(3-chloro-2-methylphenyl)butanol.

  • Methyl oxidation: KMnO₄ oxidizes the methyl group to a carboxylic acid derivative.

Physicochemical Properties

PropertyValueSource
Melting Point98–102°C
SolubilityDMSO >50 mg/mL; H₂O <0.1 mg/mL
StabilityStable at RT (decomposes at >150°C)
pKa~10.2 (amide proton)

Industrial and Research Applications

Pharmaceutical Intermediate

Used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors .

Material Science

Halogenated amides serve as precursors for liquid crystals and polymer cross-linkers .

HazardPrecaution
Skin IrritationWear nitrile gloves
Environmental ToxicityDispose via incineration
Stability ConcernsStore under nitrogen atmosphere

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity (vs. Target Compound)
2-Bromo-N-(4-chloro-2-methylphenyl)butanamideChlorine at para position20% lower COX-2 inhibition
2-Bromo-N-(3-chloro-4-fluorophenyl)butanamideFluorine substituentEnhanced antimicrobial potency

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